6-Ethyl-2-phenylquinoline-4-carbonyl chloride 6-Ethyl-2-phenylquinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160261-02-8
VCID: VC2667235
InChI: InChI=1S/C18H14ClNO/c1-2-12-8-9-16-14(10-12)15(18(19)21)11-17(20-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
SMILES: CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3
Molecular Formula: C18H14ClNO
Molecular Weight: 295.8 g/mol

6-Ethyl-2-phenylquinoline-4-carbonyl chloride

CAS No.: 1160261-02-8

Cat. No.: VC2667235

Molecular Formula: C18H14ClNO

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2-phenylquinoline-4-carbonyl chloride - 1160261-02-8

Specification

CAS No. 1160261-02-8
Molecular Formula C18H14ClNO
Molecular Weight 295.8 g/mol
IUPAC Name 6-ethyl-2-phenylquinoline-4-carbonyl chloride
Standard InChI InChI=1S/C18H14ClNO/c1-2-12-8-9-16-14(10-12)15(18(19)21)11-17(20-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Standard InChI Key YJZLWHNXIYHWMZ-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3
Canonical SMILES CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3

Introduction

Physical and Chemical Properties

Structure and Identification

6-Ethyl-2-phenylquinoline-4-carbonyl chloride contains a quinoline scaffold with specific substitution patterns that define its chemical identity. The compound's key structural and identification parameters are summarized in Table 1.

PropertyDescription
Chemical Name6-Ethyl-2-phenylquinoline-4-carbonyl chloride
CAS Number1160261-02-8
Molecular FormulaC18H14ClNO
Molecular Weight295.8 g/mol
StructureQuinoline core with ethyl at 6-position, phenyl at 2-position, and carbonyl chloride at 4-position
IUPAC Name6-ethyl-2-phenylquinoline-4-carbonyl chloride

The structure features a planar quinoline heterocycle with an ethyl group extending from the 6-position of the bicyclic system. The phenyl group at the 2-position is typically oriented at an angle to the quinoline plane due to steric factors, while the carbonyl chloride group at the 4-position extends from the quinoline core with the carbonyl oxygen typically oriented away from the nitrogen atom to minimize electronic repulsions.

Synthesis and Preparation

General Synthetic Approaches

Several synthetic routes have been developed for the preparation of 6-ethyl-2-phenylquinoline-4-carbonyl chloride. These methods typically involve the use of quinoline derivatives and various chemical transformations to introduce the carbonyl chloride group. The synthesis generally follows a multi-step approach:

  • Construction of the quinoline core structure through cyclization reactions

  • Introduction of the ethyl group at the 6-position and the phenyl group at the 2-position

  • Functionalization at the 4-position to introduce a carboxylic acid group

  • Conversion of the carboxylic acid to the acid chloride

The quinoline core can be constructed using various methodologies, including the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis, each offering advantages depending on the availability of starting materials and the desired substitution pattern.

Acid Chloride Formation

The final step in the synthesis typically involves converting a carboxylic acid precursor to the acid chloride using chlorinating agents. This transformation is commonly accomplished using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction mechanism involves nucleophilic attack by the carboxylic acid oxygen on the chlorinating agent, followed by elimination to form the acid chloride.

For example, the reaction with thionyl chloride can be represented as:

R-COOH + SOCl2 → R-COCl + SO2 + HCl

This reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, often with a catalytic amount of dimethylformamide (DMF) to enhance the reaction rate through the formation of a Vilsmeier-type intermediate. The reaction requires anhydrous conditions to prevent hydrolysis of the formed acid chloride and is usually performed under reflux for several hours to ensure complete conversion.

Chemical Reactions

Nucleophilic Acyl Substitution Reactions

As a compound containing a reactive carbonyl chloride functional group, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride primarily undergoes nucleophilic acyl substitution reactions. The electrophilic nature of the carbonyl carbon, coupled with the good leaving group ability of the chloride ion, makes this compound highly reactive toward nucleophiles. Table 2 summarizes the typical reactions of this compound.

Reaction TypeReagentProductApplication
EsterificationAlcohols (R-OH)EstersSynthesis of biologically active compounds
AmidationAmines (R-NH2)AmidesPeptide chemistry, pharmaceutical intermediates
HydrolysisWaterCarboxylic acidSynthetic intermediates
ThioesterificationThiols (R-SH)ThioestersBiochemical studies, enzyme models

The general mechanism for these nucleophilic acyl substitution reactions involves:

  • Nucleophilic attack on the carbonyl carbon

  • Formation of a tetrahedral intermediate

  • Elimination of the chloride leaving group

  • Formation of the substituted product

These reactions typically proceed rapidly under mild conditions, often requiring only the presence of a base to neutralize the hydrogen chloride byproduct.

Other Transformations

Beyond nucleophilic acyl substitutions, 6-Ethyl-2-phenylquinoline-4-carbonyl chloride can participate in various other chemical transformations:

  • Reduction reactions: The carbonyl chloride can be reduced to aldehydes (using lithium tri-tert-butoxyaluminum hydride) or alcohols (using lithium aluminum hydride)

  • Coupling reactions: In the presence of appropriate catalysts, the compound can undergo coupling reactions to form ketones (Stille coupling) or amides (palladium-catalyzed aminocarbonylation)

  • Reactions involving the quinoline core: The quinoline nitrogen can undergo N-oxidation, and the aromatic system can participate in electrophilic substitution reactions under appropriate conditions

These diverse reaction pathways highlight the versatility of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride as a synthetic intermediate in organic chemistry.

Biological Activities

Structure-Activity Relationships

The biological activities of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline core. In 6-Ethyl-2-phenylquinoline-4-carbonyl chloride:

  • The ethyl group at the 6-position may enhance lipophilicity and membrane permeability, affecting the compound's ability to cross biological barriers

  • The phenyl group at the 2-position could influence binding to biological targets through π-π stacking interactions with aromatic amino acid residues in proteins

  • The carbonyl chloride group at the 4-position, while highly reactive and unsuitable for direct biological applications, serves as a versatile handle for introducing various biologically relevant functionalities through chemical modifications

Systematic modification of these structural elements could lead to the development of derivatives with enhanced biological activities and improved pharmacokinetic properties.

Applications in Research and Industry

Synthetic Intermediate in Organic Chemistry

Comparison with Related Compounds

Structural Analogs

Understanding the relationship between 6-Ethyl-2-phenylquinoline-4-carbonyl chloride and structurally similar compounds provides valuable insights into its properties and potential applications. Table 3 presents a comparison with key structural analogs.

CompoundStructural DifferencePotential Impact on Properties
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chlorideThienyl group instead of phenyl at 2-positionAltered electronic properties, potentially different biological activities
2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chlorideChlorine atom on the phenyl ringModified electronic distribution, potentially enhanced binding to biological targets
6-Ethylquinoline-4-carbonyl chlorideLacks the 2-phenyl groupReduced lipophilicity, different spatial arrangement

These structural variations can significantly affect the compound's physical properties, chemical reactivity, and biological activities.

Specific Comparisons

A closely related compound is 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride (CAS: 1160257-14-6), which differs by having a 2-thienyl group at the 2-position instead of a phenyl group . This substitution of a thiophene ring for a benzene ring alters the electronic properties of the molecule, potentially affecting its reactivity and biological activity.

Another related compound is 2-(2-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride, which contains a chlorine atom on the phenyl ring. This additional substituent modifies the electronic distribution within the molecule and could enhance binding to specific biological targets through halogen bonding interactions.

These structural variations highlight the potential for fine-tuning the properties of quinoline derivatives through systematic modifications of the substitution pattern.

Future Research Directions

Comprehensive Physical Characterization

Given the limited specific information available on 6-Ethyl-2-phenylquinoline-4-carbonyl chloride, detailed studies of its physical properties would contribute significantly to our understanding of this compound. Future research could focus on:

  • Crystal structure determination through X-ray crystallography

  • Comprehensive spectroscopic analysis (NMR, IR, UV-Vis)

  • Thermal stability studies

  • Solubility profiles in various solvents

These investigations would provide valuable data for predicting the compound's behavior in various applications and guide the development of improved synthetic methods.

Expanded Synthetic Applications

Exploration of novel synthetic transformations using 6-Ethyl-2-phenylquinoline-4-carbonyl chloride as a starting material could lead to the development of new compounds with unique properties. Potential areas for investigation include:

  • Development of chemoselective reactions that exploit the differential reactivity of the carbonyl chloride group and the quinoline core

  • Application of modern cross-coupling methodologies to introduce additional functionalities

  • Incorporation of the quinoline structure into larger molecular architectures, such as macrocycles or polymers

These synthetic studies would expand the utility of this compound in both academic research and industrial applications.

Biological Evaluation

Based on the antiviral potential of related quinoline derivatives, systematic studies of the biological activities of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride derivatives would be valuable. Future research could focus on:

  • Synthesis of stable derivatives suitable for biological testing

  • Screening against various viral, bacterial, and fungal pathogens

  • Evaluation of anticancer activity in cell-based assays

  • Investigation of structure-activity relationships to identify optimal substitution patterns

These biological studies could lead to the discovery of novel therapeutic agents based on the quinoline scaffold.

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